1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid typically involves the reaction of 5,5-dimethylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Free amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is extensively used in scientific research, including:
Chemistry: As a protecting group in peptide synthesis and other organic synthesis processes.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-pyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidine-3-carboxylic acid
Uniqueness: 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is unique due to its enhanced stability and ease of removal compared to other protecting groups. Its structure provides steric hindrance, reducing the likelihood of side reactions and increasing the efficiency of the synthesis process .
Properties
IUPAC Name |
5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-8(9(14)15)6-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLQDHPWHUZZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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